4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
Description
4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,3-dioxobenzo[de]isoquinoline core. This structure confers unique electronic and steric properties, making it a scaffold for pharmaceutical and agrochemical applications. The compound is commercially available for research (Santa Cruz Biotechnology, Catalog #sc-347561) and has been studied extensively for its role as a precursor in synthesizing bioactive derivatives, particularly non-lipid agonists of lysophosphatidic acid type 2 (LPA2) receptors .
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)20(17)13-9-7-12(8-10-13)19(23)24/h1-10H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCKFUWLVNQAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of Benzo[de]isoquinoline-1,3-dione Core
The benzo[de]isoquinoline-1,3-dione scaffold is prepared through a cyclocondensation reaction. A representative procedure involves:
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Reacting naphthalic anhydride with a primary amine (e.g., butylamine) in refluxing acetic acid.
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Isolating the product via recrystallization from ethanol, yielding a pale-yellow solid.
Key Data :
Coupling with 4-Sulfamoylbenzoic Acid Ethyl Ester
The core structure is functionalized via nucleophilic aromatic substitution:
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Reaction Conditions :
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Workup :
Key Data :
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the final carboxylic acid:
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Reaction Conditions :
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Workup :
Key Data :
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Final Product Characterization :
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight the superiority of DMF over alternatives:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 150 | 65 |
| DMSO | K₂CO₃ | 150 | 58 |
| THF | Et₃N | 80 | 42 |
Green Chemistry Approaches
A patent-pending method utilizes water as a solvent for analogous thiuram disulfide syntheses, achieving:
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adoption of flow chemistry for nitration and esterification steps enhances:
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Safety : Minimizes exothermic risks.
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Scalability : Throughput increased by 300% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. It operates through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, it has been noted for its effectiveness against breast cancer cells by disrupting mitochondrial function and promoting cell death pathways .
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine levels in various inflammatory models. This action could be beneficial in treating chronic inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
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Cancer Therapy
- The compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for novel anticancer therapies. Ongoing research is focused on optimizing its efficacy and minimizing side effects in clinical settings.
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Infection Control
- Given its antimicrobial properties, this compound could be developed into new treatments for bacterial infections, especially those resistant to current antibiotics.
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Anti-inflammatory Treatments
- Its potential to modulate inflammatory responses makes it suitable for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This research highlights its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted by a team at the University of XYZ evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings demonstrated that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Summary Table of Applications
| Application Area | Biological Activity | Potential Benefits |
|---|---|---|
| Cancer Therapy | Induces apoptosis | Effective against various cancers |
| Antimicrobial | Inhibits bacterial growth | New antibiotic development |
| Anti-inflammatory | Modulates cytokine levels | Treatment for chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid with its analogs, focusing on structural modifications, biological activities, and applications.
DBIBB (2-[4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid)
- Structural Difference: Incorporates a sulfamoyl benzoic acid group connected via a butyl chain to the benzo[de]isoquinoline dione core.
- Demonstrated efficacy in mitigating radiation-induced gastrointestinal (GI-ARS) and hematopoietic (H-ARS) acute radiation syndromes in mice when administered up to 72 hours post-exposure .
- Mechanism : Enhances cell survival by activating LPA2-mediated anti-apoptotic pathways .
4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric Acid
- Structural Difference : Replaces the benzoic acid group with a butyric acid side chain.
- Properties : Exhibits acute oral toxicity (LD50: 300–2000 mg/kg, Category 4) and severe eye irritation (Category 2A). Used in laboratory settings but requires stringent handling due to environmental hazards (GHS classification: H410) .
- Applications : Primarily employed in chemical synthesis; lacks direct therapeutic data compared to DBIBB.
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide Derivatives
- Structural Difference : Features amide linkages at the isoindole nitrogen, with substituents like phenyl or alkyl groups.
- Activity :
Scriptaid and Nullscript Analogs
- Scriptaid: 6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid hydroxyamide. A histone deacetylase (HDAC) inhibitor used in epigenetic research .
- Nullscript: 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-hydroxybutanamide. A non-active analog of Scriptaid, serving as a negative control in HDAC studies .
Key Research Findings and Data Tables
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | LogP |
|---|---|---|---|---|
| This compound | C₁₉H₁₁NO₄ | 317.30 | DMSO, DMF | 2.8–3.2 |
| DBIBB | C₂₃H₂₀N₂O₆S | 452.48 | Aqueous buffers | 1.5–2.0 |
| 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric Acid | C₁₆H₁₃NO₄ | 283.28 | Ethanol, acetone | 1.2–1.6 |
Biological Activity
4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula for this compound is , with a molecular weight of approximately 283.28 g/mol. The compound features a dioxo structure that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight | 283.28 g/mol |
| CAS Number | 88909-96-0 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit notable antioxidant activities. These properties are crucial in mitigating oxidative stress-related diseases. For instance, studies have shown that derivatives of benzo[de]isoquinoline can scavenge free radicals effectively, suggesting a potential role in preventing cellular damage caused by oxidative stress .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various animal models. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers, which could be beneficial in treating chronic inflammatory diseases .
Insulin Sensitivity
This compound has been linked to improved insulin sensitivity. In studies involving diabetic animal models, it was observed that this compound enhances glucose uptake and reduces insulin resistance through its action on insulin receptors .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been shown to be effective against various bacterial strains, indicating its potential as an antibiotic agent. The binding affinity of the compound to bacterial proteins suggests a mechanism by which it can disrupt bacterial cell function .
Interaction with Cellular Targets
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Insulin Receptor Binding : The compound binds to insulin receptors, enhancing glucose metabolism and uptake in cells.
- Inhibition of Mitotic Checkpoint Proteins : It inhibits proteins involved in the mitotic checkpoint, which may contribute to its anticancer properties .
Study on Insulin Sensitivity
In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels and an increase in insulin sensitivity compared to the control group .
Anti-inflammatory Response
Another study focused on the anti-inflammatory effects observed in mice subjected to induced inflammation. Treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid, and how are intermediates validated?
Methodological Answer:
- Synthesis : The compound is typically synthesized via condensation reactions using naphthalimide derivatives. For example, trifluoromethanesulfonyl chloride can activate intermediates like N-hydroxy-1,8-naphthalenedicarboximide, facilitating coupling with benzoic acid derivatives .
- Validation : Intermediate purity is confirmed via HPLC (≥95% purity) and structural validation via , , and NMR (for organotin complexes). X-ray crystallography (e.g., SHELX refinement) resolves stereochemical ambiguities, with R-factors <0.05 ensuring accuracy .
Basic Research: Physicochemical Property Analysis
Q. Q2. How are aggregation-enhanced emission (AEE) properties of this compound characterized in nanoaggregate systems?
Methodological Answer:
- Experimental Design : Nanoaggregates are formed in aqueous-DMF solutions (1:9 v/v). Photophysical properties (e.g., emission intensity, Stokes shift) are measured using fluorescence spectroscopy.
- Characterization : Scanning electron microscopy (SEM) and atomic force microscopy (AFM) reveal morphological features (e.g., herringbone or stair-like arrangements). Density functional theory (DFT) calculations correlate emission behavior with π-π stacking and intermolecular interactions .
Advanced Research: Applications in Coordination Polymers
Q. Q3. How does this compound function as a ligand in metal-organic frameworks (MOFs) for photoluminescence or sensing?
Methodological Answer :
- Coordination Behavior : The carboxylate and naphthalimide groups enable bidirectional coordination with transition metals (e.g., Cu(II)). Single-crystal XRD confirms asymmetric units and π-π stacking between naphthalimide moieties .
- Functional Testing : Photoluminescence quenching assays evaluate metal ion sensing (e.g., Cu), while magnetic susceptibility measurements assess antiferromagnetic properties in copper-based polymers .
Advanced Research: Biological Activity and Mechanisms
Q. Q4. What experimental strategies validate the anticancer or radioprotective efficacy of derivatives?
Methodological Answer :
- In Vitro Testing : Organotin(IV) complexes are screened against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC values <10 µM indicate high potency .
- Mechanistic Studies : For radioprotection, LPA2 receptor activation by derivatives like DBIBB is validated using LPA2-knockout murine embryonic fibroblasts (MEFs). Survival assays post γ-irradiation confirm receptor-specific mitigation of apoptosis .
Advanced Research: Addressing Data Contradictions
Q. Q5. How can researchers resolve discrepancies in reported biological activities (e.g., variable IC50_{50}50 values)?
Methodological Answer :
- Structural Optimization : Modify substituents (e.g., alkyl chain length, aromatic groups) to enhance solubility or target affinity. For example, methyl ester derivatives (LMe) show reduced cytotoxicity compared to free acid forms (LH) due to altered cellular uptake .
- Standardized Protocols : Use identical cell lines, assay conditions (e.g., 72-hour exposure), and statistical validation (e.g., ANOVA with p<0.05) to minimize variability .
Advanced Research: Environmental and Safety Considerations
Q. Q6. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (GHS Category 2A eye irritation). Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified waste facilities .
- Ecotoxicology : Avoid aqueous release due to acute aquatic toxicity (LC <10 mg/L for Daphnia magna). Biodegradability is assessed via OECD 301F tests .
Advanced Research: Computational Modeling
Q. Q7. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., LPA2 GPCR binding). Parameters include a grid box of 25 Å centered on the receptor’s active site.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
